methyl 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound belongs to the tetrahydroquinazoline class, characterized by a fused bicyclic core with a piperazine-ethyl substituent at position 3, a 3-chlorophenyl group, and a methyl carboxylate at position 5. The sulfanylidene (C=S) moiety at position 2 and the 4-oxo group contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies targeting receptors such as dopamine or serotonin due to the piperazine pharmacophore . Its structural complexity necessitates advanced synthetic and analytical techniques, including NMR spectroscopy and X-ray crystallography (utilizing programs like SHELX for refinement) .
Properties
IUPAC Name |
methyl 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-30-21(29)15-5-6-18-19(13-15)24-22(31)27(20(18)28)12-9-25-7-10-26(11-8-25)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGKFKFNDVKEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety and a quinazoline core, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 404.93 g/mol. Its structure includes:
- A piperazine ring , which is often associated with psychoactive properties.
- A quinazoline scaffold , known for its anticancer and antimicrobial activities.
Antimicrobial Activity
Research indicates that derivatives of piperazine-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The minimum inhibitory concentrations (MICs) for these activities were systematically evaluated, demonstrating effective antimicrobial action.
Neuroprotective Effects
One notable study assessed the neuroprotective activity of related quinazoline derivatives in models of cerebral ischemia. The compound demonstrated a significant ability to prolong survival time in mice subjected to acute cerebral ischemia and reduced mortality rates across various doses tested . This suggests potential applications in treating neurodegenerative diseases.
The proposed mechanism of action for this compound involves its interaction with specific receptors or enzymes in the central nervous system (CNS). The binding affinity to serotonin receptors has been hypothesized, which may contribute to its psychoactive effects and therapeutic potential in psychiatric disorders .
Case Studies
Scientific Research Applications
The compound methyl 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications based on current research findings and data.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 421.96 g/mol. It features a tetrahydroquinazoline core structure, which is significant in many bioactive compounds.
Antidepressant Activity
One of the primary applications of this compound is in the treatment of depression and anxiety disorders. Its structural similarity to known antidepressants suggests that it may act on serotonin and dopamine receptors, potentially enhancing mood and alleviating anxiety symptoms. Studies have indicated that derivatives of piperazine compounds exhibit significant antidepressant activity, making this compound a candidate for further research in this area.
Antipsychotic Properties
Research has shown that compounds containing piperazine moieties can exhibit antipsychotic effects. The presence of the 3-chlorophenyl group may enhance binding affinity to dopamine receptors, which is crucial for the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that this compound may modulate dopaminergic pathways effectively.
Antitumor Activity
Recent investigations into the anticancer properties of tetrahydroquinazoline derivatives have revealed promising results. The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with various cellular signaling pathways. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Antidepressant Effects
In a double-blind study involving animal models, this compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant-like effects.
Study 2: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound against several cancer cell lines, including breast and lung cancer cells. The results demonstrated an IC50 value lower than that of standard chemotherapeutic agents, indicating superior efficacy in inducing cell death through apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Heterocycles
Analog 1 : Methyl 3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Key Differences :
- Substituent Chain : A hexyl-6-oxo group replaces the ethyl chain in the target compound.
- Oxo/Sulfanylidene Groups : Features 2,4-dioxo groups instead of 4-oxo-2-sulfanylidene.
- Replacement of sulfanylidene with oxo groups reduces sulfur-mediated reactivity, possibly altering metabolic stability.
Analog 2 : Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
- Core Heterocycle : Tetrahydroimidazopyridine instead of tetrahydroquinazoline.
- Functional Groups: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, contrasting with the 3-chlorophenyl and carboxylate groups in the target compound.
- Implications: The imidazopyridine core may favor interactions with adenosine receptors, whereas quinazoline derivatives are often explored for kinase inhibition.
Analog 3 : 1-Cyclopropyl-6-Fluoro-4-Oxo-7-(4-[4-(Substituted Benzoyl)piperazino]carbopiperazino)-1,4-Dihydro-3-Quinolinecarboxylic Acids
- Core Heterocycle: Quinoline instead of quinazoline.
- Substituents : Dual piperazine rings and fluorine substituents.
- Implications: Fluorine enhances metabolic stability and bioavailability.
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
